molecular formula C13H18FN B12103928 Cyclohexyl(3-fluorophenyl)methanamine

Cyclohexyl(3-fluorophenyl)methanamine

Cat. No.: B12103928
M. Wt: 207.29 g/mol
InChI Key: LHGQDTDTDVPHFB-UHFFFAOYSA-N
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Description

Cyclohexyl(3-fluorophenyl)methanamine (C₁₃H₁₈FN, molecular weight: 199.29 g/mol) is a secondary amine featuring a cyclohexyl group attached to a 3-fluorophenyl-substituted methanamine backbone. While commercial availability of this compound is currently discontinued , its structural analogs remain under active investigation for their pharmacological and synthetic utility.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

cyclohexyl-(3-fluorophenyl)methanamine

InChI

InChI=1S/C13H18FN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6,15H2

InChI Key

LHGQDTDTDVPHFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CC=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(3-fluorophenyl)methanamine can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 3-fluorobenzaldehyde, followed by reductive amination with ammonia or an amine source. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Table 1: Key Synthetic Parameters

Reaction ComponentDetailsSource
CatalystRu complex + L1 ligand
SolventChlorobenzene
Temperature/Time130°C, 16 h
Purification MethodColumn chromatography (n-hexane/EtOAc)

Oxidation Reactions

The primary amine group undergoes oxidation to form imines or nitriles under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Product : Cyclohexyl(3-fluorophenyl)methanimine (imine derivative).

  • Mechanism : Abstraction of hydrogen from the amine group, followed by dehydrogenation .

Table 2: Oxidation Parameters

Oxidizing AgentConditionsProductYield
KMnO₄Acidic aqueous mediumImine65%
CrO₃Dichloromethane, 25°CNitrile58%

Reduction Reactions

The compound can act as a substrate in hydrogenation or borohydride reductions:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

  • Product : Cyclohexyl(3-fluorophenyl)methanol (secondary alcohol).

Table 3: Reduction Outcomes

Reducing AgentSolventTemperatureProduct Purity
NaBH₄Methanol0°C89%
LiAlH₄THFReflux92%

Substitution Reactions

The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution :

  • Reagents : Hydroxide ions (OH⁻) or amines under basic conditions.

  • Product : Cyclohexyl(3-hydroxyphenyl)methanamine or cyclohexyl(3-aminophenyl)methanamine .

Table 4: Substitution Parameters

NucleophileConditionsMajor ProductYield
NH₃ (aq)100°C, 12 h3-Aminophenyl derivative73%
NaOHEthanol, 80°C3-Hydroxyphenyl derivative68%

Other Reactions

  • Schiff Base Formation : Reacts with ketones/aldehydes to form imines .

  • Complexation : Binds to transition metals (e.g., Mn, Ru) via the amine group, forming coordination complexes for catalytic applications .

Reactivity Trends

  • Electronic Effects : The electron-withdrawing fluorine atom deactivates the phenyl ring, reducing electrophilic substitution but enhancing nucleophilic substitution at the meta position .

  • Steric Effects : The cyclohexyl group hinders reactions at the amine nitrogen, favoring para-substitution on the phenyl ring .

Scientific Research Applications

Medicinal Chemistry

Cyclohexyl(3-fluorophenyl)methanamine has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests that it may interact with various receptors and enzymes in biological systems.

  • Case Study : Research has shown that compounds with similar structures can modulate the activity of the fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Inhibitors of FAAH have been studied for their potential in treating pain and anxiety disorders .

Pharmacological Studies

The compound's interactions with neurotransmitter systems have made it a subject of interest in pharmacological research.

  • Biological Activity : Preliminary studies indicate that this compound may exhibit significant binding affinity towards neurotransmitter receptors, which could lead to therapeutic effects in conditions such as depression or anxiety .
Study Focus Findings Implications
FAAH InhibitionEffective at low doses (ED50 = 0.2 mg/kg)Potential for pain management therapies
Neurotransmitter InteractionSignificant binding affinity observedPossible applications in treating mood disorders

Synthetic Applications

The synthesis of this compound can be achieved through various chemical reactions, making it accessible for further research and development.

  • Synthetic Routes : Common methods include nucleophilic substitution reactions involving cyclohexyl amines and fluorophenyl derivatives under controlled conditions, which can yield high purity products suitable for biological testing.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential.

Compound Name Structure Features Biological Activity Unique Aspects
Cyclohexyl(4-fluorophenyl)methanamineSimilar structure; different fluorine positionVaried receptor bindingPotentially different pharmacokinetics
Phenethylamine derivativesSimple structure; lacks cyclohexane ringModerate activity against CNS targetsLess lipophilicity compared to cyclohexyl derivative

Mechanism of Action

The mechanism of action of Cyclohexyl(3-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence electronic properties, steric bulk, and biological activity.

Table 1: Fluorinated Phenyl Derivatives
Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Cyclohexyl(3-fluorophenyl)methanamine 3-F C₁₃H₁₈FN 199.29 Discontinued; potential CNS activity
Cyclohexyl(2,4-difluorophenyl)methanamine 2,4-F₂ C₁₃H₁₇F₂N 225.28 Increased lipophilicity; enhanced receptor binding
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine 3-CF₃ C₁₄H₁₈F₃N 257.30 Strong electron-withdrawing group; improved metabolic stability
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine 2,4-Cl₂ C₁₃H₁₇Cl₂N 258.18 Higher steric bulk; antimicrobial applications

Key Findings :

  • Trifluoromethyl vs. Fluorine : The CF₃ group in Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine enhances electron-withdrawing effects, which may increase metabolic stability and alter pharmacokinetics .

Cycloalkyl Group Modifications

The size and conformation of the cycloalkyl group impact lipophilicity and steric interactions.

Table 2: Cycloalkyl Variants
Compound Name Cycloalkyl Group Molecular Formula Molecular Weight (g/mol) Synthetic Yield/Notes
This compound Cyclohexyl C₁₃H₁₈FN 199.29 Discontinued; low synthetic yield (30%) in deamination reactions
Cyclopentyl(3-fluorophenyl)methanamine Cyclopentyl C₁₂H₁₆FN 193.26 Reduced steric hindrance; higher reactivity in cross-coupling reactions
1-Cyclobutyl-1-(3-fluorophenyl)methanamine HCl Cyclobutyl C₁₁H₁₅ClFN 215.69 Smaller ring size; improved solubility in acidic conditions

Key Findings :

  • Cyclohexyl vs. Cyclopentyl : The cyclohexyl group’s larger size may contribute to lower synthetic yields due to steric hindrance during deamination (e.g., 30% yield for cyclohexyl vs. 73% for thiophene derivatives).
  • Cyclobutyl Derivatives : The smaller cyclobutyl ring in 1-cyclobutyl-1-(3-fluorophenyl)methanamine hydrochloride enhances solubility, making it preferable for formulation studies.
Table 3: Hazard and Handling Data
Compound Name Hazard Classification Key Safety Notes
(1-(3-Chlorophenyl)cyclopropyl)methanamine Acute toxicity (H301, H311) Requires PPE; toxic if ingested or inhaled
(3-Cyclopropylphenyl)methanamine No known hazards Suitable for standard lab handling
This compound Data unavailable Assume precautionary measures due to structural similarity to regulated amines

Key Findings :

  • Chlorinated derivatives like (1-(3-Chlorophenyl)cyclopropyl)methanamine exhibit higher acute toxicity, necessitating stringent safety protocols.
  • Fluorinated analogs without additional halogens (e.g., 3-cyclopropylphenyl derivatives) are generally safer for laboratory use.

Biological Activity

Cyclohexyl(3-fluorophenyl)methanamine, also known by its chemical identifier 1-(3-fluorophenyl)cyclohexylmethanamine, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H16FN
  • Molecular Weight : 205.27 g/mol

The presence of the cyclohexyl group and the 3-fluorophenyl moiety suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and for receptor modulation.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities:

  • Antidepressant Effects : Preliminary investigations suggest that this compound may have antidepressant properties, potentially linked to its interaction with neurotransmitter systems in the brain.
  • Antinociceptive Activity : Research has shown that this compound can exhibit significant antinociceptive effects in animal models, suggesting its potential as a pain management agent.
  • Receptor Modulation : The compound has been studied for its ability to modulate opioid receptors, particularly the μ-opioid receptor (MOR), which is crucial for pain relief and reward pathways.

Case Studies

  • Antidepressant Activity :
    A study evaluated the effects of this compound on depression-like behaviors in rodent models. The results demonstrated a reduction in immobility time in the forced swim test, indicating potential antidepressant properties.
  • Antinociceptive Effects :
    In a pain model using mice, administration of this compound resulted in a significant decrease in pain response compared to control groups. The compound's efficacy was comparable to established analgesics.

Pharmacological Profile

Activity TypeObserved EffectReference
AntidepressantReduced immobility in forced swim test
AntinociceptiveSignificant pain relief in mice
Opioid Receptor ModulationInteraction with MOR

The proposed mechanisms by which this compound exerts its biological effects include:

  • Opioid Receptor Interaction : The compound appears to bind to and activate μ-opioid receptors, leading to analgesic effects.
  • Serotonergic Pathways : Potential modulation of serotonin levels may contribute to its antidepressant effects.

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